2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester
Description
2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester is an organic compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
Properties
IUPAC Name |
methyl 2-(5-phenyltetrazol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-8(11(16)17-2)15-13-10(12-14-15)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQYJYUTWGQDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1N=C(N=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester typically involves the reaction of 5-phenyl-2H-tetrazole with methyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted tetrazole derivatives.
Scientific Research Applications
2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester involves its interaction with specific molecular targets in biological systems. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: A simpler tetrazole derivative with similar chemical properties.
2-(5-Methyl-2H-tetrazole-2-yl)propanoic acid methyl ester: A methyl-substituted analog with potentially different biological activities.
2-(5-Phenyl-2H-tetrazole-2-yl)acetic acid methyl ester: An analog with a different side chain, which may affect its reactivity and applications.
Uniqueness
2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester is unique due to its specific structure, which combines the tetrazole ring with a propanoic acid ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
